(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid
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Overview
Description
PD-140548 is a synthetic organic compound that acts as a selective antagonist for cholecystokinin A receptors. It was initially developed by Pfizer Inc. and is primarily used in scientific research to study the modulation of locomotor behavior and gastrointestinal motility disorders .
Preparation Methods
The synthesis of PD-140548 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled using peptide synthesis techniques. The reaction conditions often involve the use of protecting groups, coupling reagents, and solvents to achieve the desired product
Chemical Reactions Analysis
PD-140548 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts
Scientific Research Applications
PD-140548 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin A receptor antagonists.
Biology: Employed in experiments to understand the role of cholecystokinin in modulating locomotor behavior and gastrointestinal functions.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal motility disorders and as an antipsychotic agent.
Industry: Utilized in the development of new drugs targeting cholecystokinin receptors .
Mechanism of Action
PD-140548 exerts its effects by selectively binding to cholecystokinin A receptors, thereby blocking the action of cholecystokinin. This inhibition affects various physiological processes, including the modulation of dopamine release in the mesolimbic system and the regulation of gastrointestinal motility. The compound’s action on cholecystokinin A receptors makes it a valuable tool for studying the role of cholecystokinin in different biological systems .
Comparison with Similar Compounds
PD-140548 is unique in its high selectivity for cholecystokinin A receptors compared to other cholecystokinin receptor antagonists. Similar compounds include:
A-71623: A cholecystokinin A receptor agonist.
PD-135,158: Another cholecystokinin receptor antagonist with different selectivity profiles.
L-364,718: A cholecystokinin B receptor antagonist
PD-140548 stands out due to its specific action on cholecystokinin A receptors, making it a preferred choice for research focused on these receptors.
Properties
Molecular Formula |
C33H39N3O5 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m1/s1 |
InChI Key |
PGOLWKTUHWHYJS-KUAXMQRVSA-N |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-1-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)amino)propyl)aminobenzenebutanoic acid PD 140548 PD-140548 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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